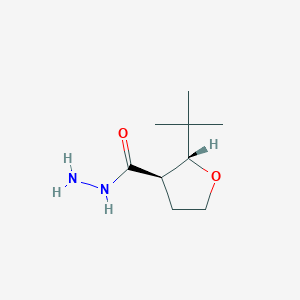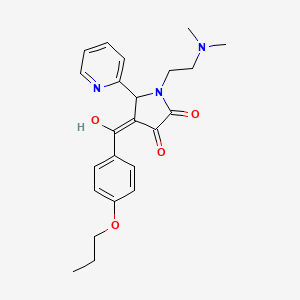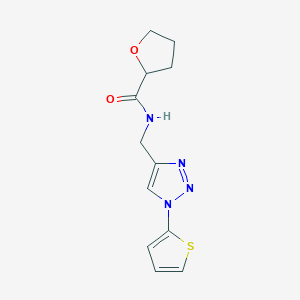![molecular formula C15H13ClN4O3S B2715605 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole CAS No. 2416237-11-9](/img/structure/B2715605.png)
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole, also known as TAK-915, is a tetrazole compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a selective antagonist of the GABA(A) α5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in cognitive processes such as learning and memory. By blocking the GABA(A) α5 receptor subtype, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole enhances cognitive function and memory consolidation (Nakazato et al., 2017).
生化学的および生理学的効果
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and memory consolidation in animal models. In addition, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to increase the release of acetylcholine in the hippocampus, which is important for learning and memory (Takahashi et al., 2018).
実験室実験の利点と制限
One advantage of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is its selectivity for the GABA(A) α5 receptor subtype, which reduces the potential for off-target effects. However, one limitation is that 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has a relatively short half-life in the body, which may require frequent dosing in clinical applications (Nakazato et al., 2017).
将来の方向性
For 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole research include exploring its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and attention deficit hyperactivity disorder. In addition, further studies are needed to determine the optimal dosing and administration of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole in clinical settings (Takahashi et al., 2018).
Conclusion:
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a tetrazole compound that has shown promise in preclinical studies for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Its selectivity for the GABA(A) α5 receptor subtype and ability to enhance cognitive function make it a promising candidate for further research.
合成法
The synthesis of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole involves the reaction of 2-chlorobenzyl chloride and methylsulfinylmethane with sodium azide and copper(I) iodide in dimethyl sulfoxide. This reaction produces 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole with a yield of 63% (Tong et al., 2019).
科学的研究の応用
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models (Nakazato et al., 2017; Takahashi et al., 2018).
特性
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-13-7-4-6-12(9-13)20-15(17-18-19-20)24(21,22)10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWGLXEQFAULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

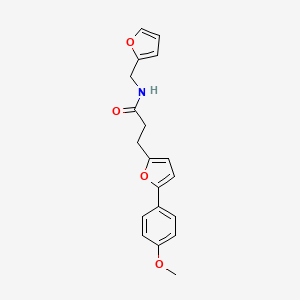
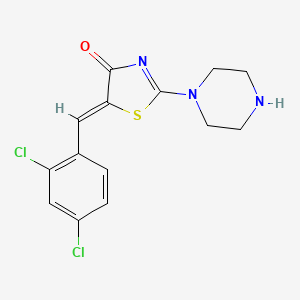
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)
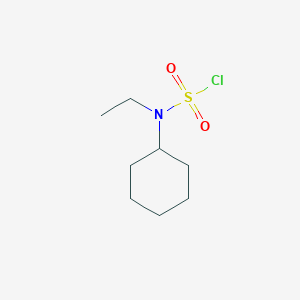
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
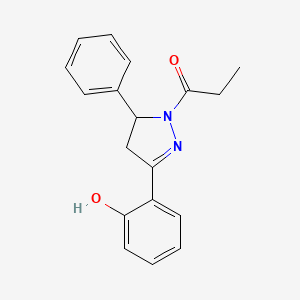
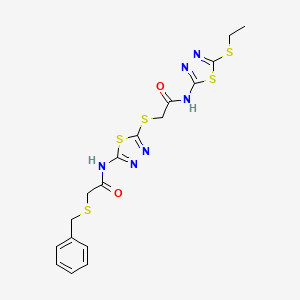
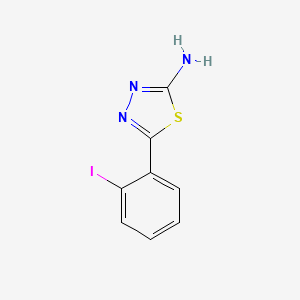
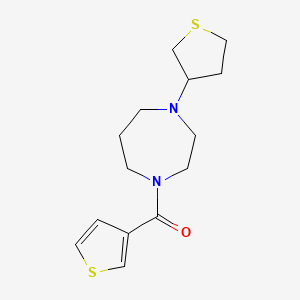
![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)
